molecular formula C6H10N2O2S B3204383 Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate CAS No. 103541-12-4

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate

Cat. No.: B3204383
CAS No.: 103541-12-4
M. Wt: 174.22 g/mol
InChI Key: NCZBJXRNJWSONM-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound featuring a partially saturated thiazole ring fused with an ester functional group. The molecule comprises a 4,5-dihydro-1,3-thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an amino group at position 2 and a methyl ester moiety at position 2. This structure confers unique reactivity, making it a valuable building block in pharmaceutical and organic synthesis. Notably, it is utilized in the preparation of antibiotics, such as cephalosporin derivatives, due to the nucleophilic nature of the amino group and the electrophilic ester functionality .

The compound’s molecular formula is C₇H₁₀N₂O₂S, with a molar mass of 186.23 g/mol. Its synthesis typically involves alkolysis or condensation reactions, as demonstrated in the preparation of structurally related thiazole derivatives .

Properties

IUPAC Name

methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZBJXRNJWSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate with nitrilimine, which undergoes intermolecular cyclization to yield the desired thiazole derivative . The reaction conditions often include the use of triethylamine as a base and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction temperature, pressure, and solvent choice are critical parameters that are carefully controlled in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .

Scientific Research Applications

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Features
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate N/A C₇H₁₀N₂O₂S 186.23 Free amino group; ester moiety
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate 478033-85-1 C₈H₁₂N₂O₃S 216.26 Acetylated amino group; reduced nucleophilicity
Methyl 2-(4-aminothian-4-yl)acetate hydrochloride 1217983-12-4 C₇H₁₄ClNO₂S 211.71 Hydrochloride salt; saturated thiane ring
(2-Amino-4,5-dihydro-1,3-thiazol-4-yl) methylium derivative (Mirabegron degradant) N/A N/A N/A Degradation product with ethenamine linkage

Key Observations :

Amino vs. Acetamido Substituents: The free amino group in the target compound enhances nucleophilic reactivity, enabling participation in condensation or alkylation reactions. In contrast, the acetylated derivative (CAS 478033-85-1) exhibits reduced reactivity due to steric and electronic effects, making it more stable under acidic conditions . The acetyl group also increases molecular weight by 30.03 g/mol, altering solubility profiles (e.g., lower polarity).

Hydrochloride Salt Formation: Methyl 2-(4-aminothian-4-yl)acetate hydrochloride (CAS 1217983-12-4) demonstrates enhanced water solubility compared to the free base due to ionic character. This property is critical for pharmaceutical formulations requiring aqueous compatibility .

Degradation Products: Under oxidative stress, Mirabegron (a β3-adrenergic agonist) degrades into a structurally related (2-amino-4,5-dihydro-1,3-thiazol-4-yl) methylium derivative. This compound shares the thiazoline core but lacks the ester group, instead forming a conjugated ethenamine system. Such degradation pathways highlight the importance of ester stability in drug design .

Physicochemical and Crystallographic Properties

Table 2: Stability and Crystallinity Comparisons

Compound Stability Under Stress Crystallographic Features
This compound Susceptible to hydrolysis (ester cleavage) Planar thiazole ring; intermolecular N–H⋯O/N hydrogen bonds stabilize crystal packing
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate Resistant to alkaline hydrolysis (acetyl protection) Similar planar ring; additional steric bulk from acetamido group reduces packing efficiency
(Z)-(2-amino-thiazol-4-yl)-2-methoxycarbonylmethoxyimino-acetate Stable under mild acidic conditions Dihedral angles between ester moieties (44.20°); π-π stacking (3.536 Å) enhances lattice stability

Key Findings :

  • The target compound’s ester group renders it prone to hydrolysis, limiting its utility in aqueous environments. In contrast, acetamido-protected analogues or imino derivatives exhibit improved stability .
  • Crystallographic studies reveal that hydrogen bonding (N–H⋯O/N) and π-π interactions are critical for stabilizing thiazole-based structures. Modifications like imino groups introduce conformational rigidity, impacting solubility and melting points .

Biological Activity

Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound characterized by its thiazole ring structure. This compound has garnered attention in scientific research for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies.

Molecular Formula: C₆H₁₀N₂O₂S
Molecular Weight: 174.22 g/mol
CAS Number: 103541-12-4
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound exhibits antimicrobial effects by inhibiting microbial enzymes. It has been shown to affect both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties: The thiazole ring contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Candida albicans8.0
Pseudomonas aeruginosa12.0

These values indicate that the compound is effective against a range of microorganisms, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Research indicates that it has moderate to good antifungal effects against various strains:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that this compound could be useful in treating fungal infections .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The study reported that this compound exhibited significant inhibition against multiple bacterial strains with an IC50 value lower than that of standard antibiotics .

Antitumor Activity

Recent research has also explored the potential anticancer properties of thiazole derivatives. In vitro studies indicated that this compound showed cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(2-amino-4,3-thiazol-4-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Core Approach : Utilize cyclocondensation reactions between thioamide derivatives and α-bromo carbonyl compounds. For example, refluxing ethyl 4-bromo-3-oxobutanoate with benzothioamide in ethanol yields analogous thiazole esters, as demonstrated in thiazole synthesis studies .
  • Optimization Tips :
    • Monitor reaction progress via TLC/HPLC to minimize side products.
    • Adjust solvent polarity (e.g., absolute ethanol vs. DMF) to control reaction kinetics.
    • Employ sodium acetate as a base to stabilize intermediates during cyclization .

Basic: Which analytical techniques are most reliable for assessing purity and structural confirmation of this compound?

Methodological Answer:

  • Primary Techniques :
    • HPTLC : Validated for separating degradation products under stress conditions (e.g., oxidative/alkaline hydrolysis). Use silica gel plates with mobile phases like chloroform:methanol (9:1) for optimal resolution .
    • HR-MS : Critical for identifying degradation byproducts (e.g., 2-phenylethenamine derivatives) via exact mass matching and isotopic patterns .
    • NMR : Combine 1H^1 \text{H}, 13C^{13} \text{C}, and 2D experiments (HSQC, HMBC) to resolve overlapping signals in the thiazoline ring and ester moieties .

Advanced: How can computational tools aid in predicting the compound’s electronic properties and reactivity?

Methodological Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF). This helps identify nucleophilic/electrophilic sites for reaction planning .
  • Reactivity Prediction :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate frontier molecular orbitals (HOMO-LUMO gaps).
    • Validate predictions against experimental data (e.g., oxidative degradation pathways observed in HPTLC studies) .

Advanced: What experimental and computational methods resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Scenarios :
    • Case 1 : Discrepancies in 1H^1 \text{H}-NMR integration ratios due to tautomerism in the thiazoline ring.
  • Resolution : Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers .
    • Case 2 : Ambiguous mass spectral fragmentation patterns.
  • Resolution : Compare experimental HR-MS with in silico fragmentation tools (e.g., CFM-ID) and cross-validate with synthetic intermediates .

Advanced: How can crystallographic data refine the molecular geometry of this compound and its metal complexes?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction :
    • Use SHELXL for structure refinement, especially for nickel(II) complexes involving thiazole ligands. Parameters like bond lengths (Ni–S ≈ 2.2 Å) and torsion angles clarify coordination geometry .
    • Address twinning or disorder with SHELXD for initial phase solutions and SHELXE for density modification .
  • Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen-bonding networks (e.g., C–H···π interactions) against Cambridge Structural Database entries .

Basic: What stability-indicating assays are critical for evaluating degradation pathways under ICH guidelines?

Methodological Answer:

  • Stress Testing Protocol :
    • Forced Degradation : Expose the compound to hydrolytic (acid/alkaline), oxidative (H2_2O2_2), and photolytic conditions. Monitor via HPTLC at 254 nm .
    • Kinetic Analysis : Calculate degradation rate constants (kk) under accelerated conditions (40°C/75% RH) to extrapolate shelf life .
  • Identification : Use LC-ESI-MS/MS to characterize major degradants (e.g., 2-phenylethenamine derivatives) and propose fragmentation pathways .

Advanced: How can synthetic routes be modified to enhance enantiomeric purity in thiazoline derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Introduce L-proline or Evans’ oxazolidinones during cyclization to induce asymmetry in the thiazoline ring .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC separation of enantiomers .
  • Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography of diastereomeric salts .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Implement inline FTIR or Raman spectroscopy to monitor intermediate formation (e.g., thioamide → thiazoline conversion) .
    • Optimize quenching conditions (e.g., cold-water precipitation) to minimize impurities from unreacted α-bromo esters .
  • Quality Control : Establish acceptance criteria for residual solvents (ICH Q3C) and heavy metals (USP <232>) using ICP-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate

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